N-[3-(1H-benzimidazol-2-yl)propyl]-3-methylbenzamide
Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-3-methylbenzamide, also known as BMN-673, is a PARP inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has shown promising results in preclinical studies, and its unique mechanism of action has made it a subject of interest in cancer research.
Mechanism of Action
N-[3-(1H-benzimidazol-2-yl)propyl]-3-methylbenzamide works by inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA repair. By inhibiting PARP activity, N-[3-(1H-benzimidazol-2-yl)propyl]-3-methylbenzamide prevents cancer cells from repairing DNA damage, leading to their death.
Biochemical and Physiological Effects:
N-[3-(1H-benzimidazol-2-yl)propyl]-3-methylbenzamide has been shown to have a selective effect on cancer cells, sparing normal cells from its cytotoxic effects. The compound has been found to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models.
Advantages and Limitations for Lab Experiments
N-[3-(1H-benzimidazol-2-yl)propyl]-3-methylbenzamide has several advantages as a research tool, including its potency and selectivity for PARP inhibition. However, its high cost and limited availability may limit its use in some research settings.
Future Directions
Future research on N-[3-(1H-benzimidazol-2-yl)propyl]-3-methylbenzamide could focus on its potential applications in combination with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, further studies could investigate the potential of N-[3-(1H-benzimidazol-2-yl)propyl]-3-methylbenzamide in other diseases, such as neurodegenerative disorders.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]-3-methylbenzamide has been extensively studied in preclinical models of cancer, and its potential therapeutic applications have been evaluated in various cancer types. The compound has shown efficacy in inhibiting the growth of cancer cells and sensitizing them to chemotherapy and radiation therapy.
properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-13-6-4-7-14(12-13)18(22)19-11-5-10-17-20-15-8-2-3-9-16(15)21-17/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKRUQAURGCMFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCCC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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